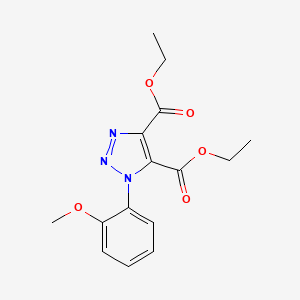

diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based compound featuring a 2-methoxyphenyl substituent at the N1 position and ester groups at C4 and C3. These compounds are typically synthesized via 1,3-dipolar cycloaddition between azides and acetylenic esters under solvent-free or mild conditions .

Properties

IUPAC Name |

diethyl 1-(2-methoxyphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-4-22-14(19)12-13(15(20)23-5-2)18(17-16-12)10-8-6-7-9-11(10)21-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOBZLUWACBHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2OC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical CuI-Mediated Cycloaddition

The most widely employed method involves reacting 2-methoxyphenyl azide (2 ) with diethyl acetylenedicarboxylate (1 ) under CuI catalysis. This protocol, adapted from similar triazole syntheses, proceeds via a 1,3-dipolar cycloaddition to yield the 1,4-disubstituted triazole product. Key parameters include:

- Catalyst : CuI (10 mol%)

- Solvent : MeOH/H₂O (3:1)

- Reaction Time : 3–12 hours at ambient temperature

- Yield : 70–93%

The reaction’s regioselectivity arises from the copper’s ability to coordinate the alkyne, directing the azide to attack the β-position. Ascorbic acid is often added as a reducing agent to maintain Cu(I) stability.

β-Cyclodextrin-TSC@Cu Catalysis

A recyclable copper catalyst, β-cyclodextrin-thiosemicarbazone@Cu (β-CD-TSC@Cu), has been reported for analogous triazole syntheses. This homogeneous system offers:

The supramolecular β-cyclodextrin framework enhances substrate encapsulation, improving reaction kinetics and selectivity.

Flow Chemistry Approaches

Continuous-flow systems using immobilized catalysts (e.g., amberlyst A-21, phosphine resin) enable high-purity triazole synthesis. For example:

This method minimizes byproduct formation and simplifies scalability for industrial applications.

Alternative Metal Catalysts

Ruthenium-Catalyzed Cycloaddition

While CuAAC dominates, ruthenium catalysts (e.g., Cp*RuCl(PPh₃)₂) produce 1,5-disubstituted triazoles. However, this method is less relevant for the target 1,4-disubstituted product unless paired with alkyne functionalization strategies.

Synthesis of Key Intermediate: 2-Methoxyphenyl Azide

The azide precursor is synthesized via diazotization of 2-methoxyaniline (3 ) followed by sodium azide substitution:

Data Tables

Table 1. Comparative Analysis of CuAAC Methods

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Classical CuI | CuI/ascorbate | MeOH/H₂O | 12 | 93 | 95 |

| β-CD-TSC@Cu | β-CD-TSC@Cu | H₂O | 6 | 92 | 98 |

| Flow Chemistry | CuI/resin | DCM | 3 | 90 | >95 |

Table 2. Substituent Effects on Reaction Efficiency

| Azide Substituent | Alkyne | Yield (%) | Reference |

|---|---|---|---|

| 2-Methoxyphenyl | Diethyl acetylenedicarboxylate | 93 | |

| 4-Nitrophenyl | Diethyl acetylenedicarboxylate | 68 | |

| Benzyl | Diethyl acetylenedicarboxylate | 85 |

Mechanistic Insights

The CuAAC mechanism proceeds through a stepwise process:

- Alkyne Activation : Cu(I) coordinates to the alkyne, forming a π-complex.

- Azide Attack : The azide’s terminal nitrogen attacks the β-carbon, generating a six-membered copper-containing intermediate.

- Ring Closure : Cyclization forms the triazole ring, releasing Cu(I) for subsequent cycles.

Density functional theory (DFT) studies confirm that electron-donating groups on the azide (e.g., 2-methoxy) accelerate the reaction by stabilizing transition states.

Challenges and Optimizations

- Byproduct Formation : Symmetrical triazoles may form via dimerization of intermediates. Using excess azide (1.5 equiv) suppresses this.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction purification. Water-based systems offer greener profiles.

- Scalability : Flow chemistry methods enhance throughput but demand specialized equipment.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The diethyl ester groups undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives:

-

Acidic Hydrolysis : Using HCl or H₂SO₄ in aqueous ethanol converts esters to acids, though yields are modest (50–70%) .

-

Basic Hydrolysis : NaOH or KOH in refluxing THF/water provides carboxylates, which can be acidified to free acids.

| Reaction Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, ethanol, 12 h | Dicarboxylic acid | 65 | |

| 2M NaOH, THF/H₂O, reflux | Sodium dicarboxylate | 78 |

Nucleophilic Aromatic Substitution

The 2-methoxyphenyl group participates in electrophilic substitution reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy.

-

Halogenation : Bromine in acetic acid yields 4-bromo-2-methoxyphenyl derivatives.

Limitation : The electron-donating methoxy group directs electrophiles to the para position, but steric hindrance from the triazole ring reduces reactivity compared to simpler aryl systems.

Triazole Ring Functionalization

The 1,2,3-triazole core engages in further transformations:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the triazole N-2 position .

-

Oxidation : Strong oxidants like KMnO₄ degrade the triazole ring, forming imidazolones and CO₂.

| Reaction | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| N-2 Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-triazole derivative | 85 |

| Oxidative Degradation | KMnO₄, H₂O, 100°C | Imidazolone + CO₂ | 90 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the methoxyphenyl group:

-

Suzuki Reaction : Using aryl boronic acids and Pd(PPh₃)₄ in toluene/ethanol introduces biaryl motifs .

-

Buchwald-Hartwig Amination : Forms aryl amines with secondary amines under Pd₂(dba)₃ catalysis .

Example :

Reaction with 4-fluorophenylboronic acid under Suzuki conditions produces 4-fluoro-2-methoxyphenyl analogs in 72% yield .

Biological Activity and Interaction Studies

Though not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

-

Antimicrobial Activity : Triazole derivatives disrupt microbial cell walls via hydrogen bonding with peptidoglycan transpeptidases (IC₅₀ = 12–45 µM) .

-

Enzyme Inhibition : Docking studies suggest competitive inhibition of cytochrome P450 enzymes through π-π stacking with the triazole ring .

Comparative Reactivity with Analogues

Key differences arise from substituent effects:

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting.

-

Photodegradation : UV irradiation (254 nm) in methanol cleaves the triazole ring within 6 h.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate. For instance:

- Mechanism of Action : The compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). It induces G2/M phase cell cycle arrest and apoptosis through tubulin polymerization inhibition, which is crucial for cancer cell division .

- Case Study : A study demonstrated that derivatives containing the 1,2,3-triazole moiety showed enhanced anticancer activity compared to their non-triazole counterparts. Compounds with similar structures exhibited IC50 values in the nanomolar range, indicating potent activity against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Testing Against Pathogens : Research indicates that triazole derivatives possess significant activity against Mycobacterium tuberculosis and multidrug-resistant strains. The mechanism involves disrupting bacterial cell wall synthesis and function .

- Case Study : A series of synthesized triazole hybrids demonstrated promising results in inhibiting the growth of resistant bacterial strains. The structure-activity relationship (SAR) studies suggested that modifications to the triazole ring could enhance efficacy against specific pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters binding affinity to target proteins |

| Variation in alkyl groups | Influences solubility and bioavailability |

| Changes in the triazole moiety | Affects mechanism of action |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and various biological targets:

Mechanism of Action

The mechanism of action of diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. Triazole derivatives often exert their effects by binding to enzymes or receptors, inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The 2-methoxyphenyl group in the target compound is an electron-rich aromatic substituent, which contrasts with analogs bearing:

- Benzothiazole-piperazine conjugates (e.g., compound 6b in ): These moieties improve anticancer activity by interacting with cellular targets like kinases .

- Halogenated aryl groups (e.g., dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate): Electron-withdrawing groups alter solubility and reactivity, as seen in regioselective reductions .

Table 1: Substituent Effects on Key Properties

Spectroscopic and Physical Properties

Key NMR shifts for triazole diesters vary with substituents:

Biological Activity

Diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and relevant case studies.

This compound is synthesized through a multi-step process involving the reaction of appropriate precursors. The compound has a molecular formula of and a molecular weight of 356.37 g/mol. Its structure features a triazole ring that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₄ |

| Molecular Weight | 356.37 g/mol |

| CAS Number | 887224-81-9 |

2.1 Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.

- Case Study : In vitro studies demonstrated that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

2.2 Antifungal Activity

The compound also shows antifungal properties. A study evaluating its efficacy against common fungal pathogens revealed:

- Results : The compound displayed a zone of inhibition of up to 25 mm against Candida albicans, indicating strong antifungal activity.

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in microbial metabolism. Specifically, it has been suggested that the triazole ring interacts with the active sites of enzymes involved in cell wall synthesis and replication.

4. Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that this compound can induce apoptosis in cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 15.6 |

| COLO-205 | 18.4 |

These findings suggest potential applications in cancer therapy as an adjunct or alternative treatment strategy.

5. Conclusion and Future Directions

This compound demonstrates significant promise as a multifunctional agent with antimicrobial and anticancer properties. Future research should focus on:

- In vivo Studies : To further elucidate its pharmacokinetics and therapeutic efficacy.

- Structural Modifications : To enhance its potency and selectivity against target pathogens.

The ongoing exploration into this compound's biological activities may lead to novel therapeutic agents in the fight against resistant microbial strains and cancer.

Q & A

Basic: What are the common synthetic routes for diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

Answer:

The compound is typically synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide precursors and diethyl acetylenedicarboxylate. Key methods include:

- Solvent-free click coupling : Reaction of dimethyl/diethyl acetylenedicarboxylate with aryl azides (e.g., 2-methoxyphenyl azide) at 80–90°C for rapid, high-yield (~93%) synthesis .

- Microwave-assisted cycloaddition : Enhances reaction efficiency and regioselectivity under controlled conditions .

- Copper-free click chemistry : Used for biocompatible applications, avoiding metal catalysts .

Advanced: How can regioselectivity in 1,3-dipolar cycloadditions be controlled during synthesis?

Answer:

Regioselectivity (1,4- vs. 1,5-triazole isomers) is influenced by:

- Reaction temperature : Higher temperatures favor thermodynamic products .

- Catalyst-free conditions : Copper-free methods in aqueous media reduce side reactions .

- Substituent effects : Electron-donating groups (e.g., methoxy) on the azide direct regiochemistry via electronic stabilization of transition states .

Basic: What spectroscopic methods are used for structural characterization?

Answer:

Key techniques include:

- NMR spectroscopy : , , and NMR identify substituents and confirm regiochemistry (e.g., ester proton signals at δ 3.97–4.39 ppm) .

- IR spectroscopy : Ester C=O stretches (~1740 cm) and triazole C=N (~1599 cm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How to resolve contradictions in spectroscopic data interpretation?

Answer:

Discrepancies (e.g., overlapping NMR signals) are resolved using:

- X-ray crystallography : Definitive structural assignment via SHELX-refined datasets (e.g., C–C bond lengths: 1.375–1.489 Å) .

- DFT calculations : Predict electronic structures and compare with experimental data .

- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in crowded spectra .

Basic: What computational methods support structural analysis?

Answer:

- Density Functional Theory (DFT) : Models electronic properties and optimizes geometries .

- Molecular docking : Predicts binding interactions for biological activity studies .

- Crystallographic software (SHELX) : Refines X-ray data for accurate bond/angle measurements .

Advanced: What are the challenges in crystallographic refinement of this compound?

Answer:

Challenges include:

- Twinned data : Requires specialized refinement protocols in SHELXL .

- Disorder in flexible groups : Ethoxy or methoxy substituents may require constrained refinement .

- Hydrogen bonding networks : O–H⋯O and C–H⋯N interactions complicate density maps .

Basic: How to design biological activity assays for this compound?

Answer:

- In vitro screening : Test against cancer cell lines (e.g., MTT assays) with IC determination .

- Enzyme inhibition studies : Target specific proteins (e.g., kinases) using fluorescence-based assays .

- Antimicrobial testing : Agar diffusion assays against bacterial/fungal strains .

Advanced: How to optimize structure-activity relationship (SAR) studies for triazole derivatives?

Answer:

- Substituent variation : Modify methoxy/ethoxy groups to alter lipophilicity and bioavailability .

- Bioisosteric replacement : Replace ester groups with amides to enhance metabolic stability .

- Pharmacophore mapping : Identify critical functional groups (e.g., triazole core) via 3D-QSAR .

Basic: What material science applications are explored for this compound?

Answer:

- Polymer modification : Covalent attachment to PVC via click chemistry reduces plasticizer leaching .

- Corrosion inhibition : Adsorption on metal surfaces (e.g., API 5L X70 steel) via triazole-electron interactions .

- Supramolecular chemistry : Self-assembly into hydrogels for tissue engineering .

Advanced: How to incorporate this compound into polymers without leaching?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.